molecular formula C25H29NO6 B4040399 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid

2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid

Cat. No.: B4040399
M. Wt: 439.5 g/mol
InChI Key: RZJCSFASCPVESK-UHFFFAOYSA-N
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Description

2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a propoxy chain linked to a phenoxy group, further modified with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.

Scientific Research Applications

2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent. The subsequent steps involve the introduction of the propoxy chain and the phenoxy group through nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with oxalic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or propoxy chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, phenols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The phenoxy and propoxy chains may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimicrobial properties.

    8-Hydroxyquinoline: A derivative with enhanced biological activity.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2.C2H2O4/c1-16(2)20-12-9-17(3)15-22(20)26-14-6-13-25-21-8-5-7-19-11-10-18(4)24-23(19)21;3-1(4)2(5)6/h5,7-12,15-16H,6,13-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJCSFASCPVESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid

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